quinazoline-4-thiol
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Overview
Description
Quinazoline-4-thiol is a heterocyclic compound that features a quinazoline ring system with a thiol group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinazoline-4-thiol can be synthesized through various methods, including:
Aza-reaction: This involves the reaction of anthranilic acid derivatives with thiourea under acidic conditions to form the this compound core.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between anthranilic acid and thiourea, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals like copper or palladium can catalyze the formation of this compound from appropriate precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Chemical Reactions Analysis
Types of Reactions: Quinazoline-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: this compound can be reduced to form corresponding quinazoline derivatives with different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation of the thiol group.
Substituted quinazolines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Quinazoline-4-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-microbial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of quinazoline-4-thiol involves its interaction with specific molecular targets and pathways. For example:
Enzyme inhibition: this compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Signal transduction pathways: It can modulate signal transduction pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Quinazoline-4-thiol can be compared with other similar compounds, such as:
Quinazolinone: Lacks the thiol group but shares the quinazoline core structure.
Quinazoline-2-thiol: Has a thiol group at the second position instead of the fourth.
Quinazoline-4-one: Contains a carbonyl group at the fourth position instead of a thiol group.
Uniqueness:
Properties
IUPAC Name |
quinazoline-4-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-6-3-1-2-4-7(6)9-5-10-8/h1-5H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNPUZQYVWXJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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